molecular formula C21H19ClN2S B6129417 N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)thiourea

N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)thiourea

Cat. No.: B6129417
M. Wt: 366.9 g/mol
InChI Key: XEJJWFIBWWIWKO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a 4-chlorophenyl group and a 2,2-diphenylethyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea typically involves the reaction of 4-chloroaniline with 2,2-diphenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might inhibit the growth of microorganisms by interfering with their metabolic pathways. Molecular targets could include enzymes, receptors, or other biomolecules involved in the biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-(2,2-diphenylethyl)thiourea
  • N-(4-methylphenyl)-N’-(2,2-diphenylethyl)thiourea
  • N-(4-bromophenyl)-N’-(2,2-diphenylethyl)thiourea

Uniqueness

N-(4-chlorophenyl)-N’-(2,2-diphenylethyl)thiourea is unique due to the presence of the 4-chlorophenyl group, which may impart distinct electronic and steric effects compared to other similar compounds. These effects can influence its reactivity, stability, and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,2-diphenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2S/c22-18-11-13-19(14-12-18)24-21(25)23-15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJJWFIBWWIWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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